4-(3-Bromobenzoyl)-2-methylpyridine
Overview
Description
“4-(3-Bromobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-methyl” indicates a methyl group (CH3) attached to the second carbon of the pyridine ring. The “4-(3-Bromobenzoyl)” part suggests a benzoyl group (C6H4CO-) attached to the fourth carbon of the pyridine ring, with a bromine atom on the third carbon of the benzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the addition of the methyl group, and the attachment of the bromobenzoyl group. A possible starting material could be 2-methylpyridine. The bromobenzoyl group could potentially be introduced through a Friedel-Crafts acylation using 3-bromobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and the benzene ring of the benzoyl group), a carbonyl group (C=O) in the benzoyl group, and a bromine atom attached to the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “4-(3-Bromobenzoyl)-2-methylpyridine” could participate in electrophilic aromatic substitution reactions. The presence of the electron-withdrawing carbonyl group and the bromine atom would make the benzene ring less reactive towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and could enhance its reactivity compared to a similar compound without the bromine .Scientific Research Applications
Supramolecular Chemistry
Research into supramolecular assemblies involves the study of molecular recognition and the formation of larger complex structures through non-covalent interactions. For example, a study by Thanigaimani et al. (2016) on the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid highlights the importance of hydrogen bonding interactions in stabilizing crystal structures. This research emphasizes the role of bromo-substituted pyridines in forming stable cocrystals, which could be relevant for the design of new materials with specific properties (Thanigaimani et al., 2016).
Photodynamic Therapy
In the field of photodynamic therapy, compounds such as zinc phthalocyanine substituted with bromo-substituted pyridine derivatives have been synthesized and characterized for their potential applications in cancer treatment. The study by Pişkin et al. (2020) demonstrates the significance of such compounds in generating singlet oxygen, a crucial factor in the effectiveness of photodynamic therapy (Pişkin et al., 2020).
Material Science
In material science, the synthesis and characterization of complexes and their crystal structures are vital for understanding material properties. Research by Nishi et al. (2010) on spin-crossover Iron(II) complexes provides insights into the magnetic properties of materials and the potential for developing smart materials that respond to changes in temperature or pressure (Nishi et al., 2010).
Crystal Engineering
Crystal engineering focuses on the design and synthesis of molecular crystals with desired properties. Research by Saha et al. (2005) on hydrogen and halogen bonds in crystals reveals how these interactions can be exploited for crystal design, potentially leading to the development of new materials for various applications (Saha et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRQMCDTKOZJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247467 | |
Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-54-5 | |
Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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